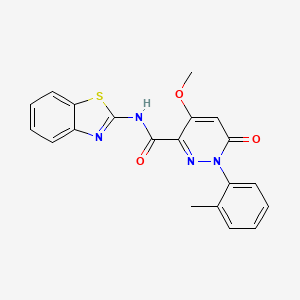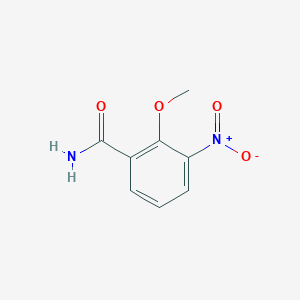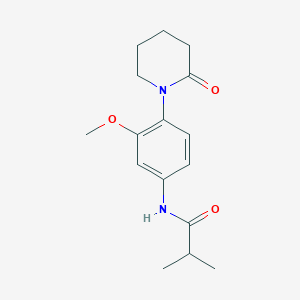
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H27ClN4O3 and its molecular weight is 527.02. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on novel quinoline and pyrazoline derivatives indicates significant antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based compounds demonstrating potent antimicrobial activity, suggesting the possibility of designing new antimicrobial agents from similar structures (Ansari & Khan, 2017). Desai et al. (2012) also reported the synthesis of quinoline-based derivatives with broad-spectrum antimicrobial potency, highlighting the relevance of such compounds in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2012).
Antitumor Activity
Compounds with pyrazoline and quinoline structures have been evaluated for their antitumor properties. Montoya et al. (2014) developed a series of NH-pyrazoline derivatives evaluated for antitumor activity, indicating the potential of such compounds in cancer research (Montoya et al., 2014). This suggests that the compound could be of interest for further exploration in oncology.
Antimalarial and Antitubercular Activities
Karad et al. (2016) synthesized morpholinoquinoline conjugates with pyrazoline scaffolds, displaying significant antibacterial, antimalarial, and antitubercular activities. Such findings indicate the potential application of similar compounds in the development of treatments for infectious diseases (Karad, Purohit, Thakor, Thakkar, & Raval, 2016).
Neuroprotective Effects
The neuroprotective effects of pyrazoline derivatives, as shown in studies like that by Sameem et al. (2017), which evaluated novel pyrano[3,2-c]chromene derivatives, suggest the importance of further research into similar compounds for their potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids showing significant vasorelaxant properties. This study opens up possibilities for the use of similar chemical structures in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2-phenylacetyl chloride", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde", "acetic anhydride", "sodium acetate", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "potassium hydroxide", "4-phenylquinoline-2-carbaldehyde" ], "Reaction": [ "Step 1: Nitration of 4-chloro-2-nitroaniline using sulfuric acid and nitric acid to obtain 4-chloro-2-nitroaniline.", "Step 2: Reduction of 4-chloro-2-nitroaniline using sodium sulfite and sodium hydroxide to obtain 4-chloro-2-aminophenol.", "Step 3: Condensation of 2-phenylacetyl chloride and morpholine to obtain 1-(2-morpholinoacetyl)-2-phenylacetonitrile.", "Step 4: Cyclization of 1-(2-morpholinoacetyl)-2-phenylacetonitrile with ethyl acetoacetate and hydrazine hydrate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 5: Acetylation of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine with acetic anhydride and sodium acetate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate.", "Step 6: Substitution of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate with 4-phenylquinoline-2-carbaldehyde using potassium hydroxide to obtain 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline-2(1H)-one." ] } | |
Número CAS |
361170-82-3 |
Nombre del producto |
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Fórmula molecular |
C30H27ClN4O3 |
Peso molecular |
527.02 |
Nombre IUPAC |
6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37) |
Clave InChI |
SNRCPPRLWINUIH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)


![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)
![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)



![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

